![molecular formula C18H17N9O2 B2866986 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide CAS No. 1448067-56-8](/img/structure/B2866986.png)
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of triazolopyrimidine, a class of compounds known for their biological activities . It has a complex structure that includes a triazolopyrimidine core, an azetidine ring, and an oxadiazole ring .
Synthesis Analysis
The synthesis of similar triazolopyrimidine compounds involves reactions with various nucleophiles . The reaction of a precursor with sodium hydroxide in dimethyl sulfoxide (DMSO) resulted in aryl migration, followed by oxidative decarboxylation .Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazolopyrimidine core, an azetidine ring, and an oxadiazole ring . Tautomerism of 7-substituted 3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidines was examined .Chemical Reactions Analysis
The compound reacts with various amines to form corresponding 7-amino derivatives, and also reacts with alkoxide ions to form corresponding 7-alkoxy compounds . The reaction with CN ion in dimethylformamide, with ketone in the presence of sodium hydride, and with active methylene compounds resulted in the introduction of the corresponding carbon function into its 7-position .科学的研究の応用
Antiproliferative Agent
This compound has been investigated for its antiproliferative activities against various human cancer cell lines . The ability to inhibit the growth of cancer cells makes it a candidate for further research in cancer therapy, particularly in gynecological cancers.
Privileged Scaffold in Medicinal Chemistry
The structure of this compound includes a privileged scaffold , which is a type of chemical structure that is associated with a high rate of biological activity . Such scaffolds are valuable in medicinal chemistry for the development of new drugs.
Synthesis of Complex Molecules
The compound’s synthesis involves a one-pot, three-step cascade process that engages multiple reactive centers . This method is efficient and minimizes chemical waste, making it an environmentally friendly approach to creating complex molecules.
Anti-Gastric Cancer Activity
Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-gastric cancer effect of derivatives of this compound . This application is crucial for screening and developing new drugs for gastric cancer treatment.
Template for LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold of the compound can serve as a template for designing new LSD1 inhibitors . LSD1 is a target for cancer therapy, and inhibitors can play a significant role in the treatment of various cancers.
Potential c-Met Inhibitors
Some novel derivatives of the compound have been synthesized as potential c-Met inhibitors . The c-Met receptor tyrosine kinase is a target for cancer therapy, and inhibitors can have promising results in clinical trials.
作用機序
将来の方向性
This compound and its derivatives could be further explored for their potential biological activities. Quantitative structure-activity relationship (QSAR) studies could be performed to predict the anti-cancer effect of triazolopyrimidine derivatives . This could help in screening out efficient and novel drugs in the future .
特性
IUPAC Name |
1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N9O2/c1-26-16-14(23-25-26)17(21-10-20-16)27-8-12(9-27)18(28)19-7-13-22-15(24-29-13)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,19,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYGGACAJVEHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=NC(=NO4)C5=CC=CC=C5)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。